molecular formula C15H17FN6OS2 B11596805 {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Cat. No.: B11596805
M. Wt: 380.5 g/mol
InChI Key: ZVXUBOYNSIFJCE-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a fluorophenyl group, and a morpholine carbodithioate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps, starting with the formation of the triazine ring. The process often includes:

    Formation of the Triazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.

    Attachment of the Morpholine Carbodithioate Moiety: This final step involves the reaction of the intermediate compound with morpholine and a carbodithioate reagent under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity, modulation of protein-protein interactions, or interference with nucleic acid processes.

Comparison with Similar Compounds

Similar Compounds

  • {4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
  • {4-Amino-6-[(4-bromophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate
  • {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate

Uniqueness

The uniqueness of {4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, enhancing its stability, reactivity, and potential interactions with biological targets.

Properties

Molecular Formula

C15H17FN6OS2

Molecular Weight

380.5 g/mol

IUPAC Name

[4-amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate

InChI

InChI=1S/C15H17FN6OS2/c16-10-1-3-11(4-2-10)18-14-20-12(19-13(17)21-14)9-25-15(24)22-5-7-23-8-6-22/h1-4H,5-9H2,(H3,17,18,19,20,21)

InChI Key

ZVXUBOYNSIFJCE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N

Origin of Product

United States

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